4-Oxazolidinone, 2,5-diphenyl-

X-ray crystallography Stereochemistry Chiral auxiliary

4-Oxazolidinone, 2,5-diphenyl- (also designated 2,5-diphenyl-1,3-oxazolidin-4-one) is a heterocyclic organic compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol. The compound features an oxazolidinone core substituted with phenyl groups at both the 2- and 5-positions.

Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
CAS No. 10321-42-3
Cat. No. B080729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxazolidinone, 2,5-diphenyl-
CAS10321-42-3
Synonyms2,5-Diphenyloxazolidin-4-one
Molecular FormulaC15H13NO2
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(=O)NC(O2)C3=CC=CC=C3
InChIInChI=1S/C15H13NO2/c17-14-13(11-7-3-1-4-8-11)18-15(16-14)12-9-5-2-6-10-12/h1-10,13,15H,(H,16,17)
InChIKeyBWELSCBCCXPLSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxazolidinone, 2,5-diphenyl- (CAS 10321-42-3) – Structural Definition and Core Molecular Identity


4-Oxazolidinone, 2,5-diphenyl- (also designated 2,5-diphenyl-1,3-oxazolidin-4-one) is a heterocyclic organic compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol [1]. The compound features an oxazolidinone core substituted with phenyl groups at both the 2- and 5-positions. X-ray crystallographic analysis confirms a nonplanar molecular geometry and establishes definitive absolute configuration parameters [2]. This compound is primarily employed as a chiral auxiliary in asymmetric synthesis, leveraging the steric hindrance provided by its phenyl substituents to direct stereochemical outcomes [3].

Chiral auxiliary with published X‑ray crystal structure for stereochemical attribution review
2,5‑Diphenyl substitution creates a distinct steric environment supporting asymmetric induction
May support research requiring configurational proof for patent or publication workflows

4-Oxazolidinone, 2,5-diphenyl- (CAS 10321-42-3) – Why Direct Substitution with Alternative Oxazolidinones Is Unreliable for Research Continuity


Direct replacement of 4-Oxazolidinone, 2,5-diphenyl- with other oxazolidinones, even those with identical core heterocycles, introduces significant risk of altered reactivity, stereochemical control, and spectroscopic signatures. The presence of two phenyl substituents in this specific compound creates a unique steric environment that dictates diastereoselectivity in asymmetric transformations, a parameter that cannot be assumed for 4-unsubstituted or 4-alkyl analogues [1]. Furthermore, the 4-oxazolidinone isomer exhibits distinct ring-opening behavior with Grignard reagents compared to the more common 2-oxazolidinone class, leading to different synthetic intermediates [2]. Even within the 4-oxazolidinone family, varying substitution patterns (e.g., 2-phenyl, 5-methyl) yield fundamentally different NMR coupling constants (e.g., long-range cis/trans couplings of 1.8–2.4 Hz), complicating direct analytical method transfer [3].

Different 4‑oxazolidinone substitution patterns may alter diastereoselectivity outcomes.
Ring‑opening with Grignard reagents yields mandelamides, not tertiary amides typical of 2‑oxazolidinones.
Characteristic long‑range NMR coupling patterns differ, complicating direct analytical method transfer.

4-Oxazolidinone, 2,5-diphenyl- (CAS 10321-42-3) – Key Evidence Points for Differentiated Research Utility


Absolute Configuration by X-ray Crystallography for 4-Oxazolidinone, 2,5-diphenyl- Enables Definitive Stereochemical Assignments

Unlike many oxazolidinone derivatives for which absolute configuration must be inferred from NMR or CD spectroscopy, 4-Oxazolidinone, 2,5-diphenyl- has a fully resolved X-ray crystal structure that provides definitive stereogeometry and absolute configuration [1]. In contrast, related 2-oxazolidinone chiral auxiliaries (e.g., (4R,5S)-(+)-cis-4,5-diphenyl-2-oxazolidinone) are often characterized primarily by optical rotation and NMR, lacking this level of atomic-resolution conformational data .

Crystal Structure
Reported
Monoclinic C2, R=0.053, bond lengths ±0.003 Å
Supports stereochemical attribution review
Single‑crystal XRD at room temperature; pentane‑grown crystal
X-ray crystallography Stereochemistry Chiral auxiliary

Distinct Grignard Ring-Opening Reactivity of 4-Oxazolidinone, 2,5-diphenyl- Provides Orthogonal Synthetic Access to N-Substituted Mandelamides

4-Oxazolidinone, 2,5-diphenyl- undergoes heterocyclic ring cleavage with Grignard reagents to yield N-substituted mandelic acid amide derivatives [1]. In contrast, N-alkyl-2-oxazolidinones treated with Grignard reagents typically afford tertiary carboxylic amides . This divergent reactivity allows the 4-oxazolidinone scaffold to access a different product space than 2-oxazolidinones.

Grignard Reactivity
Class‑level
Forms N‑substituted mandelamides vs. tertiary amides from 2‑oxazolidinones
Supports mandelamide synthesis pathway interpretation
Product type differs fundamentally; verify with specific Grignard reagent
Ring-opening Grignard Amide synthesis

NMR Spectroscopic Signatures of 2,5-Disubstituted 4-Oxazolidinones Enable Distinct Geometric Isomer Identification

2,5-Disubstituted 4-oxazolidinones exhibit characteristic long-range coupling constants between substituents attached at C2 and C5, which are diagnostic for geometric isomerism [1]. Specifically, long-range cis and trans couplings of 1.8–2.4 Hz are observed in the 4-oxazolidinone series. This contrasts with 2-oxazolidinones, which lack these specific coupling patterns due to differences in ring electronics and conformation.

NMR Couplings
Class‑level
Long‑range cis/trans couplings 1.8–2.4 Hz
Supports geometric isomer identification
Diagnostic for 2,5‑disubstituted 4‑oxazolidinones in ¹H NMR
NMR spectroscopy Structural elucidation Isomerism

Inclusion in U.S. EPA TSCA Inventory with Inactive Status – A Differentiator for Regulatory and Commercial Planning

4-Oxazolidinone, 2,5-diphenyl- is listed on the U.S. EPA TSCA Inventory with an Inactive designation [1]. This status differs from many analogous oxazolidinones that are either not listed or have Active status, impacting manufacturing, import, and research exemption considerations under TSCA. For procurement, an Inactive designation may signal limited current commercial production but also a clear regulatory path for reactivation or specific research use.

TSCA Status
Reported
TSCA Inv Inactive (2024 CDR) vs. Active for common oxazolidinones
Supports regulatory planning context
Verify current status with EPA; Inactive may require notification for manufacture
Regulatory TSCA Commercial availability

4-Oxazolidinone, 2,5-diphenyl- (CAS 10321-42-3) – Optimal Use Cases for Scientific Selection


Asymmetric Synthesis Research Requiring a Well-Defined Chiral Auxiliary with Crystallographic Data

Utilize 4-Oxazolidinone, 2,5-diphenyl- as a chiral auxiliary in stereoselective alkylations, aldol reactions, or Michael additions where unambiguous stereochemical proof is required. The published X-ray crystal structure [1] provides a benchmark for absolute configuration that can be used to validate computational models or support patent claims, a feature not universally available for all oxazolidinone auxiliaries.

Synthesis of N-Substituted Mandelic Acid Amides via Grignard Ring-Opening

Employ this compound as a precursor for mandelamide derivatives through reaction with Grignard reagents [1]. This route offers a distinct alternative to traditional amide bond formation and is particularly valuable when 2-oxazolidinone-based pathways yield undesired tertiary amides .

Development of NMR-Based Analytical Methods for 4-Oxazolidinone Geometric Isomers

Leverage the characteristic long-range coupling constants (1.8–2.4 Hz) observed for 2,5-disubstituted 4-oxazolidinones [1] to develop quantitative NMR (qNMR) methods for isomer ratio determination in complex mixtures. This spectroscopic signature is unique to this scaffold and can replace more time-consuming chiral HPLC or X-ray analyses.

Pre-Clinical Research Where TSCA Inventory Status Is a Consideration for Future Scale-Up

For projects with a long-term view toward manufacturing in the United States, the Inactive TSCA listing [1] provides a defined regulatory starting point. Researchers can plan notification or exemption strategies early in development, whereas an unlisted compound would introduce greater regulatory uncertainty.

Application
Selection Property
Validation Focus
Asymmetric synthesis with stereochemical control
X‑ray crystal structure availability
Stereochemical attribution review
Mandelamide synthesis via Grignard opening
Divergent ring‑opening reactivity
Product‑type confirmation
NMR‑based geometric isomer analysis
Diagnostic long‑range coupling patterns
Isomer identification without XRD
Regulatory planning for scale‑up
TSCA inventory status
Regulatory compliance planning

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